3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine: is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Triazole-containing compounds have shown promise in the development of antifungal, antibacterial, and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ethoxyethyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The triazole ring can intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiourea: Known for its use in catalyst development.
1,2,4-Triazole: A simpler triazole compound with broad applications in pharmaceuticals and agriculture.
Uniqueness: 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine stands out due to its unique ethoxyethyl groups, which enhance its solubility and potential interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
CAS No. |
652538-45-9 |
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Molecular Formula |
C10H20N4O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3,5-bis[(1S)-1-ethoxyethyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H20N4O2/c1-5-15-7(3)9-12-13-10(14(9)11)8(4)16-6-2/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 |
InChI Key |
FVENUMQIFTUKLW-YUMQZZPRSA-N |
Isomeric SMILES |
CCO[C@@H](C)C1=NN=C(N1N)[C@H](C)OCC |
Canonical SMILES |
CCOC(C)C1=NN=C(N1N)C(C)OCC |
Origin of Product |
United States |
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